molecular formula C7H8N2O B2507164 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one CAS No. 1820639-87-9

5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one

Cat. No.: B2507164
CAS No.: 1820639-87-9
M. Wt: 136.154
InChI Key: IQIIUWFCINCETH-UHFFFAOYSA-N
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Description

5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one is a heterocyclic compound with a molecular formula of C7H8N2O and a molecular weight of 136.15 g/mol . This compound features a fused ring system consisting of a pyrrole and an imidazole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine to yield N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol: This compound differs by having a hydroxyl group instead of a ketone group.

    Pyrrolo[1,2-a]pyrazines: These compounds have a pyrazine ring instead of an imidazole ring.

Uniqueness

5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one is unique due to its specific fused ring system and the presence of a methyl group, which can influence its chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

5-methyl-5,6-dihydropyrrolo[1,2-a]imidazol-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-4-6(10)7-8-2-3-9(5)7/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIIUWFCINCETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=NC=CN12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820639-87-9
Record name 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one
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